molecular formula C12H11NO5 B579733 4-Methyl-4-(4-nitrophenyl)oxane-2,6-dione CAS No. 19244-22-5

4-Methyl-4-(4-nitrophenyl)oxane-2,6-dione

Cat. No. B579733
CAS RN: 19244-22-5
M. Wt: 249.222
InChI Key: HLQRSZCCNPGNON-UHFFFAOYSA-N
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Description

4-Methyl-4-(4-nitrophenyl)oxane-2,6-dione , also known as (4R)-4-Hydroxy-4-(4-nitrophenyl)-2-butanone , is a chemical compound with the molecular formula C10H11NO4 . It falls under the category of β-ketoesters and exhibits interesting properties due to its unique structure .


Synthesis Analysis

The synthesis of this compound involves the reaction of 4-Nitrothioanisole with (4-methyl-2-nitrophenyl)methanol . The process typically proceeds through nucleophilic substitution and subsequent cyclization reactions. Detailed synthetic pathways and conditions can be found in relevant literature .


Molecular Structure Analysis

The molecular structure of 4-Methyl-4-(4-nitrophenyl)oxane-2,6-dione consists of a butanone backbone with a nitrophenyl group attached at the 4-position . The 4R configuration indicates the stereochemistry of the hydroxy group. Refer to the ChemSpider entry for a visual representation .


Chemical Reactions Analysis

This compound can participate in various chemical reactions, including hydrolysis , esterification , and oxidation . Its reactivity arises from the presence of the β-ketoester moiety. Researchers have explored its behavior under different conditions, leading to valuable insights into its reactivity .

properties

IUPAC Name

4-methyl-4-(4-nitrophenyl)oxane-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO5/c1-12(6-10(14)18-11(15)7-12)8-2-4-9(5-3-8)13(16)17/h2-5H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLQRSZCCNPGNON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)OC(=O)C1)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80697957
Record name 4-Methyl-4-(4-nitrophenyl)oxane-2,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80697957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-4-(4-nitrophenyl)oxane-2,6-dione

CAS RN

19244-22-5
Record name 4-Methyl-4-(4-nitrophenyl)oxane-2,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80697957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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